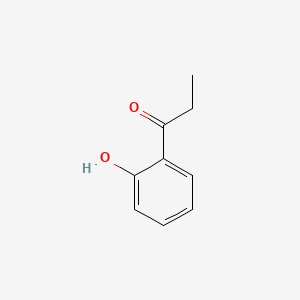

2'-Hydroxypropiophenone

描述

Nomenclature and Isomeric Considerations in Research Contexts

Propiophenone (B1677668) is a chemical compound with the formula C₆H₅C(O)CH₂CH₃. The hydroxypropiophenones are its hydroxylated derivatives. The position of the hydroxyl group on the phenyl ring is designated by numbering the carbon atoms of the benzene (B151609) ring, starting from the carbon attached to the propanoyl group as position 1. Therefore, the isomers are named 2'-hydroxypropiophenone, 3'-hydroxypropiophenone, and 4'-hydroxypropiophenone, corresponding to the ortho, meta, and para positions, respectively.

This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is the ortho-isomer. nih.govnist.gov It is recognized as an aromatic ketone and serves as a key intermediate in various chemical syntheses. nih.govchemicalbook.com Its chemical structure consists of a propanoyl group attached to a benzene ring with a hydroxyl group at the adjacent (ortho) position. This compound is also referred to by several synonyms, including o-hydroxypropiophenone, 2-propionylphenol, and ethyl 2-hydroxyphenyl ketone. chemicalbook.comtcichemicals.comchemeo.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 610-99-1 | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₂ | nih.govchemicalbook.comchemicalbook.com |

| Molecular Weight | 150.17 g/mol | nih.gov |

| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one | nih.gov |

| Appearance | Clear brown or colorless to yellow to green clear liquid | chemicalbook.comtcichemicals.com |

| Melting Point | 20 - 22 °C | chemicalbook.com |

The meta-isomer, 3'-hydroxypropiophenone, has the hydroxyl group located at the third position of the phenyl ring relative to the propanoyl group. nih.gov Its IUPAC name is 1-(3-hydroxyphenyl)propan-1-one. nih.gov This isomer is a crucial intermediate in the preparation of various pharmaceuticals. For instance, it is a reactant used to synthesize tricyclic fused pyridines, which are a family of alkaloids exhibiting antimalarial activity. chemicalbook.com It is also used in the synthesis of antidepressants and antihypertensive agents.

Table 2: Properties of 3'-Hydroxypropiophenone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13103-80-5, 5650-41-9 | nih.govlookchem.com |

| Molecular Formula | C₉H₁₀O₂ | lookchem.comchemsrc.com |

| Molecular Weight | 150.17 g/mol | nih.gov |

| IUPAC Name | 1-(3-hydroxyphenyl)propan-1-one | nih.gov |

| Appearance | Off-white to Beige Solid | |

| Melting Point | 75-77 °C |

4'-Hydroxypropiophenone is the para-isomer, with the hydroxyl group at the fourth position of the phenyl ring. merckmillipore.com It is also known by synonyms such as paroxypropione. fishersci.com This compound is utilized in the preparation of potential antitumor agents and is a known lignin (B12514952) degradation product. chemicalbook.com It appears as a white solid. labproinc.com

Table 3: Properties of 4'-Hydroxypropiophenone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 70-70-2 | merckmillipore.comchemicalbook.comlabproinc.com |

| Molecular Formula | C₉H₁₀O₂ | merckmillipore.comchemicalbook.comlabproinc.com |

| Molecular Weight | 150.18 g/mol | merckmillipore.comlabproinc.com |

| IUPAC Name | 1-(4-hydroxyphenyl)-1-propanone | thegoodscentscompany.com |

| Appearance | White Solid | labproinc.com |

| Melting Point | 150 °C | labproinc.com |

Significance and Research Utility of this compound

This compound is a valuable compound in chemical research, primarily owing to its role as a synthetic intermediate for a variety of organic molecules.

In the realm of organic chemistry, this compound serves as a valuable synthon, or building block. researchgate.net It is considered a valuable platform chemical for the synthesis of various pharmaceuticals and natural products. researchgate.netresearchgate.net Aromatic α-hydroxy ketones like 2-hydroxypropiophenone (B1664086) are highly sought-after chiral building blocks. researchgate.net Its utility is demonstrated in its use as a precursor for creating more complex molecules, including those with potential therapeutic applications. chemimpex.comacs.org For example, derivatives of this compound, such as 5'-bromo-2'-hydroxypropiophenone, are key intermediates in synthesizing pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.com

Research has identified this compound as a precursor for the synthesis of antifungal agents. researchgate.netresearchgate.net α-Hydroxyketones are a structural motif found in various compounds with biological activity, including antifungal agents. acs.org The synthesis of certain imidazole (B134444) derivatives with antifungal properties involves intermediates that can be derived from substituted propiophenones. research-solution.com Specifically, Schiff base ligands synthesized from substituted 2'-hydroxypropiophenones and their metal complexes have been studied for their antimicrobial activities, with the metal complexes often showing greater effectiveness than the ligands alone. rasayanjournal.co.in

Key Component in Pharmaceutical Industry for Diol Synthesis

This compound (2-HPP) serves as a critical intermediate in the pharmaceutical industry, primarily for the stereoselective synthesis of vicinal diols. nih.gov A prominent example is the production of 1-phenylpropane-1,2-diol (B147034) (PPD), a versatile and important building block for various pharmaceutical agents. nih.govacs.org The conversion of 2-HPP to PPD is typically achieved through an oxidoreduction reaction catalyzed by enzymes. nih.gov

NADH-dependent oxidoreductases, such as alcohol dehydrogenase (ADH), are vital for this transformation. researchgate.net Research has demonstrated the use of enzymes like alcohol dehydrogenase from Lactobacillus brevis (LbADH) and glycerol (B35011) dehydrogenase (GDH) for the stereoselective reduction of (S)-2-hydroxypropiophenone to yield chiral diols. researchgate.net These biocatalytic processes are highly efficient; in systems where the coenzyme NADH is regenerated, complete conversion of (S)-2-hydroxypropiophenone can be achieved. researchgate.net

The development of two-step biocatalytic processes in microaqueous reaction systems has enabled the synthesis of all four stereoisomers of PPD at remarkably high concentrations. acs.org By combining different carboligases and alcohol dehydrogenases, these modular approaches offer flexibility and high yields. acs.org For instance, optimized processes have achieved product concentrations of up to 63 g/L with a yield of 98% and a high stereoisomeric purity. acs.org

| Enzyme System | Substrate | Product | Key Findings |

| Alcohol Dehydrogenase (ADHLb) & Glycerol Dehydrogenase (GDH) | (S)-2-Hydroxypropiophenone | 1-Phenylpropane-1,2-diol (PPD) stereoisomers | Complete conversion was achieved with coenzyme regeneration. researchgate.net |

| BFDL461A & LbADH (lyophilized whole cells) | Benzaldehyde (B42025), Acetaldehyde (B116499) | (1S,2S)-PPD | Achieved 47.5 g/L of diol from the intermediate (S)-HPP. acs.org |

| RADH (lyophilized whole cells) | (S)-2-Hydroxypropiophenone | (1R,2R)-PPD | Attained a product concentration of 366.5 mM with 99% conversion. acs.org |

Role in the Synthesis of Bioactive Molecules

Beyond diol synthesis, this compound and its derivatives are versatile intermediates in the creation of a wide array of bioactive molecules. chemimpex.com The inherent reactivity of this aromatic α-hydroxy ketone makes it a valuable building block for constructing complex molecular architectures essential in drug discovery. nih.govchemimpex.com

For example, substituted derivatives like 5'-Bromo-2'-hydroxypropiophenone are key intermediates in the synthesis of pharmaceuticals, particularly those designed to target neurological disorders. chemimpex.com The presence of functional groups on the propiophenone scaffold allows for further chemical modifications, facilitating the development of novel compounds. chemimpex.com

Furthermore, derivatives of this compound are used to synthesize Schiff bases. rasayanjournal.co.in These compounds, formed by the condensation of a ketone with a primary amine, can be complexed with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.in Studies on these metal complexes have explored their potential as antimicrobial agents, indicating that the metal complexes often show greater biological activity than the parent Schiff base ligands. rasayanjournal.co.in This highlights the role of the this compound framework in developing new biochemically active molecules. rasayanjournal.co.in

| This compound Derivative | Application | Resulting Bioactive Molecule Type |

| 5'-Bromo-2'-hydroxypropiophenone | Intermediate in organic synthesis | Pharmaceuticals for neurological disorders chemimpex.com |

| 5'-substituted-2'-hydroxypropiophenones | Condensation with ethylenediamine | Schiff base ligands and their metal complexes with antimicrobial activity rasayanjournal.co.in |

Classical Synthesis Routes

Condensation Reactions with Aromatic Aldehydes (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. This reaction involves the base-catalyzed condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen nih.gov. In the context of this compound, it serves as the ketone component, reacting with various aromatic aldehydes to yield α-methylchalcone derivatives.

The mechanism for the base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion acs.org. A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from this compound, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone acs.orgresearchgate.net.

The choice of reactants and reaction conditions can influence the yield and purity of the resulting chalcones. For instance, the reaction of 2'-hydroxyacetophenone (B8834) with substituted benzaldehydes in the presence of KOH has been demonstrated to produce a variety of chalcone (B49325) derivatives researchgate.net.

Preparation from 2-(1-hydroxypropyl)phenol (B8696784)

This compound can be synthesized from 2-(1-hydroxypropyl)phenol through the oxidation of the secondary alcohol group. This transformation is a standard procedure in organic chemistry, converting a secondary alcohol to a ketone. A common and effective reagent for this oxidation is Pyridinium chlorochromate (PCC).

PCC is a milder oxidizing agent compared to others like chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids libretexts.orgmasterorganicchemistry.com. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the formation of hydrates which could potentially be further oxidized libretexts.org.

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol and PCC. A subsequent base-induced elimination reaction then leads to the formation of the carbon-oxygen double bond of the ketone, with the chromium species being reduced libretexts.orgchemistrysteps.com.

Friedel-Crafts Reactions (for isomers)

The Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, including isomers of hydroxypropiophenone. This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) wikipedia.orgorganic-chemistry.orglibretexts.org.

To synthesize isomers of this compound, phenol (B47542) can be acylated with propionyl chloride or propionic anhydride. Phenol is a bidentate nucleophile, meaning it can react at two positions: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen stackexchange.comucalgary.ca. The reaction conditions, particularly the amount of catalyst, dictate the outcome. High concentrations of the Lewis acid catalyst favor C-acylation, leading to the formation of hydroxypropiophenone isomers (ortho and para) stackexchange.com. In contrast, low catalyst concentrations favor O-acylation, yielding phenyl propionate (B1217596) stackexchange.com. The product of C-acylation is thermodynamically more stable ucalgary.ca.

The substitution pattern on the aromatic ring is directed by the hydroxyl group, which is an ortho, para-directing activator. Therefore, Friedel-Crafts acylation of phenol primarily yields a mixture of the ortho-isomer (this compound) and the para-isomer (4'-Hydroxypropiophenone). The ratio of these isomers can be influenced by reaction temperature and the solvent polarity.

Fries Rearrangement (for isomers)

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone wikipedia.orgbyjus.com. This reaction provides an alternative route to the isomers of this compound, starting from phenyl propionate. The rearrangement is ortho and para selective, and the product ratio can be controlled by adjusting the reaction conditions wikipedia.orgbyjus.com.

The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by the migration of the acyl group to the aromatic ring, forming an acylium carbocation intermediate which then attacks the aromatic ring in an electrophilic aromatic substitution wikipedia.orgbyjus.com.

Several factors influence the regioselectivity of the Fries rearrangement:

Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer byjus.com.

Solvent: The polarity of the solvent can also affect the isomer ratio. Non-polar solvents tend to favor the ortho-product, whereas polar solvents favor the para-product byjus.com.

This method is of significant industrial importance for the synthesis of hydroxyarylketones, which are valuable intermediates in the pharmaceutical industry wikipedia.org.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles, such as the use of solvent-free conditions, aim to reduce waste and energy consumption.

Solvent-Free Grinding Techniques

Solvent-free grinding, a mechanochemical method, has emerged as a green alternative for various organic reactions, including the Claisen-Schmidt condensation for the synthesis of chalcones from this compound. This technique involves the grinding of solid reactants together in a mortar and pestle or a ball mill, often in the presence of a solid catalyst.

This approach offers several advantages over conventional solution-based methods:

Reduced Solvent Waste: The elimination of organic solvents significantly reduces environmental pollution and health hazards.

Shorter Reaction Times: Mechanical activation can lead to faster reaction rates.

Improved Yields: In some cases, solvent-free conditions can lead to higher product yields.

Simplified Work-up: The absence of a solvent simplifies the product isolation and purification process.

For example, the base-catalyzed Claisen-Schmidt condensation of this compound with aromatic aldehydes has been successfully carried out using a simple solvent-free grinding technique, demonstrating shorter reaction times and good yields compared to conventional methods.

Below is a data table summarizing the comparison between conventional and solvent-free grinding techniques for a Claisen-Schmidt condensation reaction.

| Reaction Parameter | Conventional Method | Solvent-Free Grinding |

| Solvent | Organic Solvent (e.g., Ethanol) | None |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | Requires heating | Mechanical energy |

| Work-up | Extraction and solvent removal | Simple washing |

| Environmental Impact | Higher | Lower |

Biocatalytic and Biotransformation Approaches

Biocatalytic methods are increasingly favored for the synthesis of chiral molecules like this compound due to their high specificity and efficiency under sustainable conditions. These approaches leverage the natural catalytic power of enzymes and microorganisms to build complex molecular structures.

Enantioselective Synthesis of (S)-2-Hydroxypropiophenone

Aromatic α-hydroxy ketones, such as (S)-2-hydroxypropiophenone ((S)-2-HPP), are highly valuable chiral building blocks for the pharmaceutical industry. dtu.dknih.govresearchgate.net The enantioselective synthesis of (S)-2-HPP has been successfully achieved using whole resting cells of the bacterium Pseudomonas putida ATCC 12633. dtu.dknih.gov These cells serve as a natural source of the enzyme benzoylformate decarboxylase (BFD), which catalyzes the key bond-forming reaction. nih.govresearchgate.net This biotransformation process involves the conversion of readily available substrates, benzaldehyde and acetaldehyde, into the desired (S)-2-HPP product with high stereochemical purity. dtu.dknih.gov The use of whole cells as a biocatalyst is particularly efficient, as it avoids the need for costly and time-consuming enzyme purification. dtu.dknih.govresearchgate.net

Role of Benzoylformate Decarboxylase (BFD) Activity

Benzoylformate decarboxylase (BFD) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that is central to the biocatalytic synthesis of (S)-2-HPP. nih.govresearchgate.net While its primary physiological role in the mandelate (B1228975) pathway of Pseudomonas putida is the decarboxylation of benzoylformate to produce benzaldehyde, the enzyme also effectively catalyzes a side reaction known as carboligation. metu.edu.trrcsb.org In this reaction, BFD facilitates an enantioselective cross-coupling of a donor aldehyde (benzaldehyde) with an acceptor aldehyde (acetaldehyde). dtu.dknih.gov This specific catalytic activity results in the formation of a carbon-carbon bond, yielding the chiral α-hydroxyketone (S)-2-hydroxypropiophenone. nih.govresearchgate.net The stereospecificity of BFD is crucial, as it preferentially produces the (S)-enantiomer, which is often the more biologically active form. nih.gov

Utilization of Pseudomonas putida in Biotransformation

The soil bacterium Pseudomonas putida is a versatile and robust microorganism widely used in biotransformation processes. nih.govnih.gov Whole resting cells of P. putida ATCC 12633, when induced with ammonium (B1175870) mandelate, produce highly active BFD, making them an effective biocatalyst for producing (S)-2-HPP without further enzyme processing. dtu.dknih.govresearchgate.net This whole-cell approach simplifies the production process and has been optimized for high efficiency. dtu.dk

A significant challenge in the biotransformation process is the poor tolerance of P. putida to the chaotropic aldehydes, benzaldehyde and acetaldehyde, which act as substrates. nih.govnih.govresearchgate.net High concentrations of these compounds can be toxic to the cells, thereby limiting the efficiency of the reaction. To overcome this limitation, researchers have engineered a more robust strain of the bacterium. By expressing the gene PprI from the highly stress-resistant organism Deinococcus radiodurans, a recombinant P. putida strain was created. nih.govnih.gov This engineered strain exhibits significantly higher tolerance to the aldehyde substrates and other stresses, such as high salt concentrations and thermal stress. nih.govnih.govresearchgate.net This enhanced tolerance allows the cells to function more efficiently, leading to a higher yield and productivity of (S)-2-HPP. nih.govnih.gov

The production of (S)-2-HPP via biotransformation has been systematically optimized for both the native and the engineered strains of P. putida. For the native (parental) strain, optimal conditions were identified to maximize product titer and yield. dtu.dknih.gov Following the enhancement of chaotrope tolerance in the engineered strain, the production was further improved, resulting in a significant increase in the final product concentration. nih.govnih.gov

Table 1: Optimized Biotransformation Parameters for (S)-2-HPP Production using Native P. putida

| Parameter | Optimal Value | Source |

|---|---|---|

| Benzaldehyde Concentration | 20 mM | dtu.dknih.gov |

| Acetaldehyde Concentration | 600 mM | dtu.dknih.gov |

| Cell Density | 0.006 g DCW mL⁻¹ | dtu.dknih.gov |

| Temperature | 30 °C | nih.gov |

| pH | 7.0 | dtu.dknih.gov |

| Incubation Time | 3 hours | dtu.dknih.gov |

| Resulting Titer | 1.2 g L⁻¹ | dtu.dknih.gov |

| Resulting Yield | 0.56 g 2-HPP / g benzaldehyde | dtu.dknih.gov |

| Resulting Productivity | 0.067 g 2-HPP g⁻¹ DCW h⁻¹ | dtu.dknih.gov |

(DCW = Dry Cell Weight)

Table 2: Optimized Biotransformation Parameters for (S)-2-HPP Production using Engineered P. putida

| Parameter | Optimal Value | Source |

|---|---|---|

| Benzaldehyde Concentration | 20 mM | nih.govnih.gov |

| Acetaldehyde Concentration | 600 mM | nih.govnih.gov |

| Cell Density | 0.033 g WCW mL⁻¹ | nih.govnih.gov |

| Incubation Time | 3 hours | nih.gov |

| Resulting Titer | 1.6 g L⁻¹ | nih.govnih.gov |

| Resulting Yield | 0.74 g 2-HPP / g benzaldehyde | nih.govnih.gov |

| Resulting Productivity | 0.089 g 2-HPP g⁻¹ DCW h⁻¹ | nih.govnih.gov |

(WCW = Wet Cell Weight)

The data clearly demonstrates that the engineered P. putida strain, with its enhanced tolerance, achieves a 33% higher product titer and a 35% improvement in yield compared to the parental strain under optimized conditions. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUWXMIHHIVXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209868 | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-99-1 | |

| Record name | 2′-Hydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH9CA1BFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Biocatalytic Synthesis

The use of whole resting cells as a biocatalyst for the synthesis of 2'-Hydroxypropiophenone (2'-HPP) offers an efficient method that leverages the cell's native enzymatic machinery without requiring cell proliferation during the reaction. nih.gov Research has particularly focused on the use of Pseudomonas putida ATCC 12633, which contains the enzyme benzoylformate decarboxylase (BFD). This enzyme facilitates the enantioselective cross-coupling reaction of benzaldehyde (B42025) and acetaldehyde (B116499) to form the acyloin compound 2'-HPP. nih.govdtu.dkresearchgate.netnih.gov

The biotransformation process using free, non-growing (resting) cells of P. putida has been optimized to enhance product yield and productivity. dtu.dkresearchgate.netnih.gov In one study, the highest output was achieved after a three-hour reaction in a phosphate (B84403) buffer at a pH of 7 and a temperature of 30°C. dtu.dkresearchgate.netnih.gov Under these optimized conditions, the free resting cells produced a 2'-HPP titer of 1.2 g/L. dtu.dkresearchgate.netnih.gov The yield was recorded at 0.56 grams of 2'-HPP per gram of benzaldehyde consumed, with a productivity of 0.067 grams of 2'-HPP per gram of dry cell weight per hour. dtu.dknih.gov

| Parameter | Optimal Value |

|---|---|

| Biocatalyst | Free Resting Cells of Pseudomonas putida ATCC 12633 |

| Benzaldehyde Concentration | 20 mM |

| Acetaldehyde Concentration | 600 mM |

| Biomass Concentration | 0.006 g DCW/mL |

| Buffer | 200 mM Phosphate Buffer |

| pH | 7.0 |

| Temperature | 30 °C |

| Reaction Time | 3 hours |

| 2'-HPP Titer | 1.2 g/L |

| Yield | 0.56 g 2'-HPP / g Benzaldehyde |

| Productivity | 0.067 g 2'-HPP / g DCW h |

In a notable application, P. putida cells were encapsulated in calcium alginate (CA)–polyvinyl alcohol (PVA)-boric acid (BA) beads. dtu.dkresearchgate.netnih.govresearchgate.net These encapsulated cells were successfully utilized for the production of 2'-HPP for four consecutive cycles without significant degradation of the beads. dtu.dkresearchgate.netnih.govresearchgate.net A key advantage of this immobilization was the prevention of the formation of benzyl (B1604629) alcohol, an unwanted by-product that can be generated in free-cell systems. dtu.dkresearchgate.netnih.govresearchgate.net

| Parameter | Finding |

|---|---|

| Immobilization Matrix | Calcium Alginate (CA)–Polyvinyl Alcohol (PVA)-Boric Acid (BA) beads |

| Reusability | Successfully employed in four consecutive reaction cycles |

| Biocatalyst Stability | No noticeable bead degradation observed over four cycles |

| By-product Formation | No production of benzyl alcohol was observed |

Chemical Reactions and Derivative Synthesis

Formation of Schiff Bases and Metal Complexes

2'-Hydroxypropiophenone is a valuable precursor for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These Schiff bases can act as versatile chelating ligands, readily forming stable complexes with various transition metals.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound. In the case of this compound, it can react with diamines, such as ethylenediamine, in a 2:1 molar ratio to yield tetradentate Schiff base ligands. The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of two this compound molecules, followed by the elimination of water molecules. This condensation is often carried out in a solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. The resulting Schiff base, N,N'-bis(1-(2-hydroxyphenyl)propylidene)ethane-1,2-diamine, is typically a yellow, crystalline solid that is stable at room temperature. ekb.egnih.govscirj.orgarpgweb.com

The formation of the imine bond is a key characteristic of this reaction, which can be confirmed by various spectroscopic techniques.

The Schiff bases derived from this compound are excellent ligands for coordinating with transition metal ions. The presence of the phenolic hydroxyl group and the imine nitrogen atoms creates a favorable N₂O₂ donor set for chelation. These ligands can form stable, colored complexes with divalent transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). nih.govajpojournals.org

The coordination typically involves the deprotonation of the phenolic hydroxyl groups and the donation of the lone pair of electrons from the imine nitrogen atoms to the metal center. This results in the formation of strong M-O and M-N bonds. The stoichiometry of the resulting complexes is generally 1:1 (metal:ligand). Based on magnetic susceptibility and electronic spectral data, the geometry of these complexes can be predicted. For instance, Cu(II) and Co(II) complexes often exhibit a square planar or distorted tetrahedral geometry, while Ni(II) complexes can be square planar (diamagnetic) or octahedral. Zn(II) complexes, being d¹⁰, are typically tetrahedral or octahedral and are diamagnetic. chemijournal.comjournalajacr.comnih.gov

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized Schiff base metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the formation of the Schiff base ligand. The disappearance of the primary amine protons and the appearance of a new signal for the imine proton are indicative of a successful condensation. Upon complexation, shifts in the proton signals of the ligand are observed, providing evidence of coordination. For diamagnetic complexes like those of Zn(II), NMR provides detailed structural information in solution. mdpi.comijnrd.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A strong band corresponding to the C=N (azomethine) stretching vibration is observed in the spectrum of the Schiff base. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. The broad band of the phenolic O-H group in the free ligand disappears in the spectra of the complexes, confirming deprotonation and coordination of the phenolic oxygen. The appearance of new bands at lower frequencies can be attributed to M-N and M-O stretching vibrations. nanobioletters.commocedes.org

| Vibrational Mode | Free Schiff Base (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) | ~1620 | Shift to lower frequency | Coordination of azomethine nitrogen |

| ν(M-N) | - | ~500-600 | Formation of metal-nitrogen bond |

| ν(M-O) | - | ~400-500 | Formation of metal-oxygen bond |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base and its metal complexes provide information about their electronic structure and geometry. The spectrum of the ligand typically shows intense bands in the UV region due to π-π* and n-π* transitions within the aromatic rings and the imine group. Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these d-d bands can help in assigning the geometry of the complexes. chemijournal.comijnrd.orgekb.eg

| Complex | Geometry | Typical d-d Transitions |

| Co(II) | Octahedral/Tetrahedral | Visible region |

| Ni(II) | Square Planar/Octahedral | Visible region |

| Cu(II) | Distorted Square Planar | Broad band in the visible region |

| Zn(II) | Tetrahedral/Octahedral | No d-d transitions |

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. The thermograms show weight loss at different temperature ranges, corresponding to the removal of water molecules and the decomposition of the organic ligand, ultimately leaving a metal oxide residue. ajpojournals.orgchemijournal.com

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. Powder XRD can be used to assess the crystallinity and phase purity of the synthesized compounds. For similar Schiff base complexes, XRD studies have confirmed distorted tetrahedral or square planar geometries. eurjchem.com

Derivatization for Pharmacological and Material Applications

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, many of which exhibit important pharmacological and material properties.

Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. 3-Methylflavones can be synthesized from this compound through a sequence of reactions. A key step in this synthesis is the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.comchemeurope.com

The synthesis typically begins with the acylation of the hydroxyl group of this compound to form a 2-propionylphenyl ester. This ester then undergoes an intramolecular Claisen condensation known as the Baker-Venkataraman rearrangement upon treatment with a base (e.g., potassium hydroxide). This rearrangement yields a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of the 1,3-diketone lead to the formation of the 3-methylflavone core. wikipedia.orgonlineorganicchemistrytutor.comchemistry-reaction.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. They can be readily synthesized from this compound through the Claisen-Schmidt condensation. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde. The resulting 2'-hydroxychalcones are characterized by an α,β-unsaturated ketone system. ekb.egmdpi.com

The reactive α,β-unsaturated carbonyl moiety of chalcones makes them valuable precursors for the synthesis of various heterocyclic compounds. For example, the intramolecular cyclization of 2'-hydroxychalcones, often catalyzed by acid or base, leads to the formation of flavanones. ekb.egnih.gov Furthermore, chalcones can react with various binucleophiles to yield a range of five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can produce pyrazolines, while reaction with hydroxylamine (B1172632) can yield isoxazolines. These transformations significantly expand the chemical diversity and potential applications of derivatives originating from this compound. onlineorganicchemistrytutor.comnih.gov

Halogenated Derivatives (e.g., 5'-Bromo-2'-hydroxypropiophenone)

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as bromine, onto the aromatic ring modifies the compound's electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions. The synthesis of these derivatives can be achieved through electrophilic halogenation of the parent phenol (B47542) or by employing strategies like the Fries rearrangement on halogenated precursors.

A prominent example is 5'-Bromo-2'-hydroxypropiophenone. This compound is characterized by the presence of a bromine atom at the 5-position of the phenyl ring, para to the hydroxyl group. Its synthesis can be accomplished via the Fries rearrangement of 4-bromophenyl propionate (B1217596). In this reaction, the ester is rearranged in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), to yield the corresponding ortho-hydroxyaryl ketone. The temperature of the reaction can influence the regioselectivity, with lower temperatures generally favoring the formation of the para-isomer, although in this case, the ortho-rearrangement is desired. 5'-Bromo-2'-hydroxypropiophenone is a versatile intermediate used for creating more complex molecules.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17764-93-1 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 76-80 °C |

Methoxy (B1213986) Derivatives

Methoxy derivatives of this compound are synthesized by the methylation of the phenolic hydroxyl group, converting it into a methoxy ether. This transformation is significant as it alters the compound's polarity, hydrogen-bonding capability, and reactivity. The methoxy group is generally more stable and less reactive than the hydroxyl group from which it is derived.

The synthesis of these derivatives can be achieved through various methods. A common laboratory and industrial approach involves reacting a hydroxypropiophenone isomer with a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. For example, 3-methoxypropiophenone can be prepared from 3-hydroxypropiophenone using this method.

A more complex, multi-step synthesis has been reported for 2-methoxy-4-hydroxypropiophenone starting from phenol. This process involves an initial conversion of phenol to p-cresol, followed by oxidation to p-hydroxybenzaldehyde. Subsequent bromination, reaction with nitroethane, reduction, and finally methylation yields the target compound with a reported yield of over 85%. This specific derivative features both a methoxy group and a hydroxyl group on the aromatic ring.

| Property | Value | Source(s) |

|---|---|---|

| Compound Name | 2-Methoxy-4-hydroxypropiophenone | |

| Synthesis Starting Material | Phenol | |

| Key Reagents | CH₃I, NaOH, CaO₂, MgO, Br₂, Fe, HCl, CH₃OH, PCl₃ | |

| Reported Yield | >85% |

Aminated Derivatives (e.g., 2-Amino-5-hydroxy propiophenone)

Aminated derivatives of hydroxypropiophenones are crucial building blocks in medicinal chemistry. A particularly important example is 2-Amino-5-hydroxy propiophenone (B1677668), which serves as a key intermediate in the synthesis of camptothecin (B557342) analogs, including the antineoplastic agent Irinotecan and its active metabolite, SN-38.

The synthesis of 2-Amino-5-hydroxy propiophenone is a multi-step process that requires careful control of regioselectivity. A common synthetic route starts with 3-hydroxy propiophenone. The process involves the following key steps:

Protection of the hydroxyl group : The phenolic hydroxyl group is first protected using a suitable protecting group (PG). This step is crucial to prevent unwanted side reactions during the subsequent nitration step.

Nitration : The protected compound is then reacted with a nitrating agent. The protecting group provides steric hindrance that directs the nitro group (-NO₂) to the desired position on the aromatic ring, yielding a 2-nitro derivative. This regioselective nitration avoids the formation of unwanted isomers.

Deprotection : The protecting group is removed from the hydroxyl group to yield the 5-hydroxy-2-nitropropiophenone intermediate.

Reduction : Finally, the nitro group is reduced to an amino group (-NH₂) using a suitable reducing agent, such as sodium dithionite, to afford the final product, 2-Amino-5-hydroxy propiophenone.

This strategic synthesis pathway is advantageous because it avoids the formation of positional isomers that are difficult to separate, making the process more efficient and suitable for large-scale production.

| Property | Value | Source(s) |

|---|---|---|

| Compound Name | 2-Amino-5-hydroxy propiophenone | |

| Key Application | Intermediate for Irinotecan (SN-38) synthesis | |

| Typical Starting Material | 3-Hydroxy propiophenone | |

| Synthetic Steps | 1. Protection (OH) -> 2. Nitration -> 3. Deprotection -> 4. Reduction (NO₂) |

Advanced Research Applications

Catalysis and Ligand Design

The structure of 2'-Hydroxypropiophenone is particularly amenable to the synthesis of Schiff base ligands, which are pivotal in coordination chemistry and catalysis. The presence of the phenolic hydroxyl group and the carbonyl group provides two potential coordination sites, enabling the formation of stable metal complexes.

While direct catalytic applications of this compound complexes are an emerging area of study, the broader class of Schiff base metal complexes, for which it is a precursor, is widely used in catalysis. Schiff bases derived from 2'-hydroxyacetophenone (B8834), a closely related molecule, form complexes that are studied for various catalytic activities. For instance, a Schiff base derived from this compound has been used to synthesize manganese(II), copper(II), and zinc(II) complexes. In these complexes, the ligand coordinates with the metal center through the azomethine nitrogen, carbonyl oxygen, and the phenolate (B1203915) oxygen from the this compound backbone. Such complexes are representative of a class of compounds extensively investigated for their potential to catalyze organic reactions, owing to the metal center's ability to act as a Lewis acid and facilitate redox processes.

The phenolic oxygen of this compound is a critical functional group in ligand design. When it is reacted with a primary amine, a Schiff base is formed containing an imine (-C=N-) group. The phenolic proton can be easily removed (deprotonated), allowing the oxygen to act as an anionic donor. This, combined with coordination from the imine nitrogen, allows the Schiff base to function as a bidentate ligand, forming a stable six-membered chelate ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complex. The versatility of this synthesis allows for the creation of a wide array of ligands with tailored electronic and steric properties by simply varying the amine used in the initial condensation reaction.

Materials Science Research

In materials science, derivatives of this compound are explored for their utility in creating and modifying polymers and advanced materials like hydrogels.

Phenolic compounds are a well-established class of antioxidants used as stabilizers in polymer chemistry. They function by donating a hydrogen atom from their hydroxyl group to terminate free radical chain reactions, thereby preventing the oxidative degradation of the polymer matrix. While the general class of phenolic compounds is crucial for polymer stability, specific research detailing the application of this compound as a primary stabilizer for commercial polymers is not widely documented in the literature. However, its structure is foundational to more complex, sterically hindered phenols that are used for this purpose. Phenolic polymers, synthesized through the enzymatic polymerization of phenolic monomers, have also been investigated as potent and long-lasting antioxidants.

In the development of hydrogel materials, photoinitiators are crucial for initiating the polymerization process upon exposure to UV light. A structurally similar compound, 2-hydroxy-2-methylpropiophenone (B179518), is widely used as a photoinitiator in the synthesis of polyvinylpyrrolidone (B124986) (PVP)-based hydrogels. Research has demonstrated that the concentration of this photoinitiator has a profound impact on the physicochemical properties of the resulting hydrogel.

Studies show that as the amount of 2-hydroxy-2-methylpropiophenone increases, the mechanical properties of the hydrogel are significantly altered. Specifically, the tensile strength increases while the percentage elongation decreases. nih.govnih.gov This is attributed to a higher crosslinking density, as a greater concentration of photoinitiator generates more free radicals, initiating polymerization at numerous sites simultaneously. sigmaaldrich.com This leads to a more compact and rigid polymer structure. sigmaaldrich.com

The surface morphology of the hydrogel is also influenced by the photoinitiator concentration. With increasing amounts of 2-hydroxy-2-methylpropiophenone, the hydrogel surface becomes smoother and more homogeneous. nih.gov Furthermore, the swelling capacity and wettability are affected; higher photoinitiator content has been linked to lower wetting angles, indicating increased hydrophilicity. nih.govnih.gov

| Photoinitiator Amount (mL) | Tensile Strength (MPa) | Percentage Elongation (%) |

|---|---|---|

| 0.025 | 0.081 | 34.1 |

| 0.075 | 0.123 | 29.5 |

| 0.100 | 0.168 | 25.3 |

| 0.125 | 0.159 | 23.1 |

| 0.150 | 0.112 | 21.9 |

| Photoinitiator Concentration | Observed Surface Morphology |

|---|---|

| Low | Rougher, less homogeneous surface |

| High | Smoother, more homogeneous, and compact polymer structure |

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provides deep insights into the molecular structure, electronic properties, and reactivity of compounds like this compound and its derivatives. Methods such as Density Functional Theory (DFT) are employed to model these characteristics at the atomic level.

A theoretical study on 3-(2-hydroxyphenyl)-1-phenyl propanone, a derivative of this compound, utilized DFT calculations with the B3LYP method to optimize the molecular geometry and investigate its electronic structure. tandfonline.com Such studies calculate key parameters including bond lengths, bond angles, and the distribution of atomic charges. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important, as the energy gap between them provides information about the molecule's chemical reactivity and kinetic stability.

Furthermore, Natural Bond Orbital (NBO) analysis is used to understand donor-acceptor interactions within the molecule, revealing the nature of intramolecular bonding and charge transfer. tandfonline.com Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), including absorption wavelengths and oscillator strengths, which are crucial for understanding the molecule's interaction with light. tandfonline.com These computational approaches are invaluable for predicting the properties of new derivatives and guiding the synthesis of molecules with desired characteristics for applications in catalysis and materials science.

Quantum Chemical Methodology for Enantioselectivity Modeling

The precise synthesis of enantiomerically pure compounds is a significant goal in organic chemistry, and understanding the factors that control stereoselectivity is crucial. This compound has been a subject in studies aimed at modeling enzymatic enantioselectivity using quantum chemical methods. acs.orgresearchgate.net

Researchers have employed a quantum chemical cluster approach to investigate the mechanism and enantioselectivity of the carboligation activity of the enzyme Benzoylformate decarboxylase (BFDC). acs.org This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme can catalyze the formation of (S)-2-hydroxypropiophenone ((S)-HPP) from benzaldehyde (B42025) and acetaldehyde (B116499) with a high degree of enantiomeric excess. acs.orgresearchgate.net

The modeling process involves:

High-Accuracy Calculations: The study of enantioselectivity demands high accuracy in calculations, as very small differences in transition state energies determine the product distribution. acs.org Methods like Density Functional Theory (DFT) are utilized within a cluster model of the enzyme's active site (comprising approximately 300 atoms) to achieve the necessary precision. acs.org

Reaction Pathway Analysis: The methodology requires a thorough investigation of the complete reaction mechanism. This includes locating all intermediates and, most importantly, the transition states along the reaction pathway for the formation of both the (S) and (R) enantiomers. acs.org

Energy Profile Comparison: By calculating the relative energies of the transition states leading to each enantiomer, researchers can predict the stereochemical outcome. In the case of BFDC-catalyzed synthesis of this compound, the calculations successfully reproduced the experimentally observed preference for the (S)-enantiomer, providing fundamental insights into the enzyme's stereocontrol. acs.org

This computational approach is vital for understanding how enzymes achieve their high levels of enantioselectivity and aids in the rational engineering of enzymes for desired synthetic applications. acs.org

Prediction of Molecular Properties (e.g., TPSA, LogP, pKa)

Computational tools are frequently used to predict the physicochemical properties of molecules like this compound, which are critical for applications in medicinal chemistry and materials science. These predicted values offer insights into a compound's behavior in various environments.

| Property | Predicted Value | Description |

| TPSA | 37.3 Ų | Topological Polar Surface Area is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a key predictor of drug transport properties, such as absorption and brain penetration. |

| XLogP3 | 2.5 | LogP (Octanol-Water Partition Coefficient) is a measure of a compound's lipophilicity or hydrophobicity. An XLogP3 value of 2.5 indicates that this compound is moderately lipophilic. |

| pKa | Not directly calculated | The pKa is a measure of the acidity of a specific functional group. While no direct predicted value for the phenolic proton of this compound is available from the search results, a related study on the chlorination kinetics of propiophenone (B1677668) determined its pKa (for the α-proton) to be 17.56 ± 0.51. researchgate.netresearchgate.net This context is important as this compound is an intermediate in that specific reaction. |

Table 1: Predicted Molecular Properties of this compound.

These in silico predictions are valuable for initial screening in drug discovery and for understanding molecular interactions without the need for immediate experimental synthesis and testing. nih.gov

Studies of Reaction Mechanisms (e.g., Chlorination Kinetics)

This compound has been identified as a key intermediate in the mechanistic study of certain organic reactions, such as the chlorination of propiophenone. Research into the kinetics of this reaction under alkaline aqueous conditions has revealed a multi-step process where this compound plays a crucial role. researchgate.netresearchgate.net

The reaction course was determined to be different from previously held beliefs. The study found that propiophenone undergoes an initial rapid chlorination, which is followed by a rapid hydrolysis that competes with a second chlorination. This sequence leads to the formation of this compound (referred to as α-hydroxypropiophenone) as the first detectable intermediate in the reaction pathway. researchgate.net

Key findings from the kinetic analysis include:

Intermediate Formation: Analysis of the reaction mixture by NMR and HPLC confirmed that this compound was the only significant neutral product formed as the starting material, propiophenone, was consumed. researchgate.net

Subsequent Oxidation: This intermediate, this compound, then undergoes a much slower subsequent oxidation process. researchgate.netresearchgate.net This slower step results in the formation of various aromatic acids, and no further intermediates accumulate in significant amounts. researchgate.net

These mechanistic studies, where this compound is isolated and identified, are fundamental to building accurate models of reaction kinetics and pathways. They allow chemists to understand the step-by-step transformation of reactants into products and to control reaction conditions to favor the formation of desired compounds.

Biological and Biomedical Research Investigations

Antimicrobial and Antifungal Activity Studies

Derivatives of 2'-Hydroxypropiophenone, especially Schiff bases and their metal complexes, have been a significant area of interest in the search for new antimicrobial and antifungal agents. The introduction of an imine (-C=N-) group in Schiff bases and the subsequent chelation with metal ions can enhance the biological activity of the parent compound.

Schiff bases derived from p-hydroxypropiophenone have been synthesized and complexed with various metal ions, including Manganese(II) and Zinc(II). nih.gov The formation of these metal complexes is believed to increase the lipophilic nature of the molecule, which can facilitate its transport across microbial cell membranes. nih.gov The biological activity of these complexes is often compared to standard antimicrobial and antifungal drugs to assess their efficacy.

Studies have evaluated the antibacterial activity of these compounds against a range of both Gram-positive and Gram-negative bacteria. For instance, the Zn(II) complex of a Schiff base derived from p-hydroxypropiophenone has demonstrated significant activity against several bacterial strains. nih.gov The activity is typically measured by the zone of inhibition in agar (B569324) diffusion assays.

One study specifically tested the Schiff base ligand and its Mn(II) and Zn(II) complexes against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Proteus vulgaris. nih.gov The results indicated that the Zn(II) complex, in particular, showed notable antibacterial effects. nih.gov

Table 1: Antibacterial Activity of p-Hydroxypropiophenone Schiff Base and its Metal Complexes (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |

|---|---|---|---|---|

| Schiff Base Ligand | - | - | - | - |

| Mn(II) Complex | 10 | - | - | - |

| Zn(II) Complex | 20 | 18 | 16 | 14 |

| Ciprofloxacin (Standard) | 30 | 32 | 34 | 28 |

Data sourced from a study on p-hydroxypropiophenone derivatives. nih.gov A '-' indicates no significant activity was observed.

The antifungal potential of this compound derivatives has also been explored. The same study that investigated antibacterial properties also tested the p-hydroxypropiophenone Schiff base and its metal complexes against the fungal strains Aspergillus flavus and Aspergillus niger. nih.gov The Zn(II) complex exhibited significant activity against Aspergillus niger, although it was less effective against Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of p-Hydroxypropiophenone Schiff Base and its Metal Complexes (Zone of Inhibition in mm)

| Compound | Aspergillus flavus | Aspergillus niger |

|---|---|---|

| Schiff Base Ligand | - | - |

| Mn(II) Complex | - | - |

| Zn(II) Complex | - | 18 |

| Fluconazole (Standard) | 24 | 26 |

Data sourced from a study on p-hydroxypropiophenone derivatives. nih.gov A '-' indicates no significant activity was observed.

Anticancer and Antiproliferative Research

The potential of this compound derivatives as anticancer agents has been an active area of research. These investigations often focus on the ability of these compounds to induce programmed cell death (apoptosis) in cancer cells and to inhibit key proteins involved in cancer progression.

Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a key mechanism for eliminating cancerous cells. The anticancer activity of related phenolic compounds, such as hydroxychalcones, is influenced by the substitution pattern on the phenyl ring, with hydroxyl and methoxy (B1213986) groups playing a role in their interaction with biological targets.

A significant finding in the anticancer research of this compound derivatives is the identification of a 5'-Bromo-2'-hydroxypropiophenone derivative as an inhibitor of survivin dimerization. Survivin is a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division. By inhibiting the dimerization of survivin, this derivative promotes the degradation of the protein, leading to apoptosis in cancer cells. This demonstrates a targeted mechanism through which this compound derivatives can exert their anticancer effects.

Evaluation in Leukemic Cell Lines (e.g., HL60 cells)

A comprehensive review of published scientific literature did not yield specific studies evaluating the effects of this compound on leukemic cell lines, including the HL-60 promyelocytic leukemia cell line. Research on the cytotoxic or anti-proliferative effects of this particular compound against these cell lines is not available in the reviewed sources.

Studies on DNA Integration and Chromosomal Rearrangements

No specific studies concerning the effects of this compound on DNA integration or its potential to induce chromosomal rearrangements were identified in the available scientific literature. The genotoxic profile of this compound has not been a subject of detailed investigation in the reviewed research.

Estrogenic and Hormonal Pathway Research

Investigations into the estrogenic and hormonal activities of propiophenone (B1677668) derivatives have primarily focused on the isomer 4'-Hydroxypropiophenone (also known as p-Hydroxypropiophenone or PHP), not the this compound isomer. This distinction is critical, as the position of the hydroxyl group on the phenyl ring significantly influences the molecule's biological activity.

Studying Estrogenic Activity and Antigonadotropic Effects

The available research on estrogenic and antigonadotropic effects is centered on 4'-Hydroxypropiophenone. Early studies identified this para-isomer as having weak estrogenic activity. oup.com However, there is no corresponding research available that investigates or confirms similar estrogenic or antigonadotropic properties for the this compound isomer.

Interaction with Estrogen Receptors

Scientific literature detailing the binding affinity and interaction of this compound with estrogen receptors (ERα and ERβ) is not available. While extensive research has characterized the estrogen receptor binding affinities for a wide array of natural and synthetic compounds, this compound has not been included in these comprehensive screenings. nih.gov Studies on the related isomer, 4'-Hydroxypropiophenone, indicate it has a low affinity for the estrogen receptor.

Precursor to Synthetic Estrogens (e.g., Diethylstilbestrol, Dienestrol)

The role of hydroxypropiophenone as a chemical precursor in the synthesis of non-steroidal estrogens like Diethylstilbestrol (DES) is attributed specifically to the 4'- (para) isomer. oup.com Chemical synthesis pathways for DES historically utilized 4'-Hydroxypropiophenone. oup.com There is no evidence in the reviewed literature to suggest that this compound is used as a precursor for the synthesis of Diethylstilbestrol or Dienestrol.

Other Pharmacological and Biochemical Applications

While research into the direct pharmacological effects of this compound is limited, its role as a valuable chemical intermediate and building block in synthetic chemistry is well-documented.

Specifically, the chiral form, (S)-2-hydroxypropiophenone ((S)-2-HPP), is recognized as a highly valuable building block in the chemical and pharmaceutical industries. nih.gov It serves as an essential intermediate for the stereoselective synthesis of various pharmaceuticals, natural products, and phenylpropane-1,2-diol. nih.gov

Biotransformation processes using whole resting cells of the bacterium Pseudomonas putida have been optimized for the enantioselective synthesis of (S)-2-HPP from benzaldehyde (B42025) and acetaldehyde (B116499). nih.gov This biotechnological approach highlights the compound's importance as a target for efficient and environmentally conscious chemical production. nih.gov

Table 1: Biochemical Production of (S)-2-Hydroxypropiophenone This table summarizes the optimized results for the biotransformation of benzaldehyde and acetaldehyde into (S)-2-HPP using free resting cells of Pseudomonas putida ATCC 12633.

| Parameter | Value | Unit |

|---|---|---|

| Product Titer | 1.2 | g L⁻¹ |

| Product Yield | 0.56 | g 2-HPP / g benzaldehyde |

| Molar Yield | 0.4 | mol 2-HPP / mol benzaldehyde |

| Productivity | 0.067 | g 2-HPP g⁻¹ DCW h⁻¹ |

Source: Adapted from Kordesedehi et al., 2023. nih.gov

Additionally, derivatives of the this compound structure have found applications in materials science. For example, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone is utilized as a photoinitiator, a molecule that generates reactive species upon exposure to light to initiate polymerization. chemicalbook.com It is used in water-based photocuring systems and in the preparation of UV-VIS curable hydrogels for biomedical applications. chemicalbook.com

Research on Antioxidant Capabilities

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. nih.gov The antioxidant activity of phenolic compounds, such as this compound, is generally attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby stabilizing it. nih.gov The efficacy of this action is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a potent antioxidant will decolorize the deep violet DPPH solution. nih.govnih.gov

While this compound possesses the phenolic hydroxyl group necessary for antioxidant activity, its direct radical scavenging capacity is not extensively documented. This is likely due to its chemical structure; the hydroxyl group at the 2' position can form a strong intramolecular hydrogen bond with the adjacent carbonyl group's oxygen atom. This internal bonding can reduce the hydroxyl group's ability to donate its hydrogen atom to external free radicals.

Consequently, this compound is more frequently utilized as a precursor or building block for the synthesis of more potent antioxidant derivatives, particularly chalcones. Chalcones are a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. ugm.ac.id Derivatives synthesized from 2'-hydroxy-ketone precursors have shown significant antioxidant properties in various assays. For instance, studies on different hydroxychalcone (B7798386) derivatives have demonstrated their capacity for DPPH radical scavenging, ferric reducing power, and metal chelation. ugm.ac.id The antioxidant potential of these resulting chalcones can be significantly influenced by the number and position of hydroxyl groups and other substituents on the aromatic rings. nih.gov

| Derivative Class | Assay Method | Key Finding |

|---|---|---|

| Pyridine-based Chalcones | DPPH Scavenging, Ferric Reducing Power, Metal Chelating | A synthesized pyridine-based chalcone (B49325), 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, demonstrated potent antioxidant activity, with a DPPH scavenging IC50 value of 4.47 ± 0.05 µg/mL. ugm.ac.id |

| Bromophenol Derivatives | DPPH Assay, Hydroperoxyl Radical (HOO•) Scavenging | Bromophenol derivatives isolated from marine algae, which share structural similarities with compounds synthesized from phenolic precursors, showed significantly higher DPPH scavenging activity than the standard antioxidant BHT. mdpi.com |

| General 2'-Hydroxychalcones | DPPH Radical Scavenging | The free hydroxyl groups on the aromatic rings of chalcones are considered essential for increasing their biological activity, including antioxidant effects. mdpi.com |

Intermediate in Drug Discovery

In pharmaceutical and medicinal chemistry, an intermediate is a molecule that is a stepping-stone in the synthesis of a final active pharmaceutical ingredient (API). mdpi.com this compound and its close structural analog, 2'-hydroxyacetophenone (B8834), serve as valuable intermediates for the creation of more complex molecules with therapeutic potential.

Their primary utility is in the synthesis of 2'-hydroxychalcones. These compounds are typically prepared through a base-catalyzed Claisen-Schmidt condensation reaction between this compound (or a similar ketone) and a substituted benzaldehyde. mdpi.com This reaction is highly versatile, as the choice of the substituted benzaldehyde allows for the creation of a large and diverse library of chalcone derivatives. Each derivative can then be screened for various biological activities.

The chalcone scaffold is of significant interest in drug discovery because its derivatives have been shown to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. ugm.ac.idmdpi.com Therefore, this compound's role as a readily available starting material makes it a key component in the exploration and development of new therapeutic agents based on the chalcone framework.

| Precursor | Reaction | Synthesized Compound Class | Therapeutic Interest |

|---|---|---|---|

| 2'-Hydroxyacetophenone / this compound | Claisen-Schmidt Condensation | 2'-Hydroxychalcones | Anti-inflammatory, Anticancer, Antimicrobial, Antioxidant ugm.ac.idmdpi.com |

Investigation in Hepatic Carcinogenesis Models

Hepatocellular carcinoma (HCC) is the most common form of liver cancer, and its development is often studied using various experimental models, including chemically-induced models in rodents. mdpi.comnih.gov These models help researchers understand the molecular pathogenesis of the disease and test potential new therapies. bohrium.com

A review of the available scientific literature indicates a lack of studies investigating the specific role or effects of this compound in models of hepatic carcinogenesis. Research into the effects of chemical compounds on liver cancer is extensive, covering natural products, synthetic molecules, and repurposed drugs. nih.govnih.govnih.gov However, this compound has not been identified as a subject of these investigations in the retrieved scientific literature.

Interestingly, a study was conducted on a different structural isomer, p-Hydroxypropiophenone (para-hydroxypropiophenone), which found it had no effect on the incidence of spontaneous hepatomas in a C3H mouse model. oup.com This highlights the high degree of structural specificity required for biological activity and underscores that findings for one isomer cannot be extrapolated to another. At present, the potential impact of this compound on hepatic carcinogenesis remains an unexamined area of research.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2'-Hydroxypropiophenone, and how do they influence experimental design?

- Answer: Key properties include a boiling point of 115°C (at 15 mmHg), density of 1.094 g/cm³, and a crystalline solid form . These properties dictate solubility in organic solvents (e.g., ethanol or DMSO) and inform reaction conditions (e.g., reflux temperatures). The compound’s low water solubility (0.345 g/L at 15°C) necessitates solvent optimization for homogeneous reaction setups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: The compound is classified as a skin and eye irritant (GHS Category 2/2A) . Researchers should use PPE (gloves, goggles) and work in a fume hood. Storage should be at 2–30°C in airtight containers to prevent degradation . Spill management requires inert absorbents (e.g., vermiculite) and ethanol for residue cleanup .

Q. How can researchers verify the purity of this compound before experimental use?

- Answer: Acid-base titration (≥98% purity) and melting point analysis (148–151°C for related isomers) are standard methods . Advanced techniques include HPLC (C18 column, methanol/water mobile phase) and FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl and ketone peaks) .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

- Answer: High-resolution NMR (¹³C and ¹H) distinguishes positional isomers (e.g., 2' vs. 4' substitution). For example, the aromatic proton signals in this compound show distinct splitting patterns due to ortho-substitution effects . Mass spectrometry (ESI-TOF) confirms molecular weight (150.17 g/mol) and fragmentation pathways .

Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?

- Answer: Discrepancies may arise from polymorphic forms or impurities. Researchers should:

- Replicate measurements using calibrated instruments (e.g., DSC for melting points).

- Cross-validate with literature (e.g., CAS 610-99-1 data ).

- Publish detailed experimental conditions (e.g., solvent grade, heating rates) to enable reproducibility .

Q. What role does this compound play in synthesizing bioactive compounds?

- Answer: It serves as a precursor in ketone-mediated coupling reactions (e.g., Friedel-Crafts acylations) to generate flavonoids or chalcones . For example, its hydroxyl group can be functionalized via Mitsunobu reactions to create ether-linked pharmacophores .

Methodological Recommendations

- Synthesis Optimization: Use catalytic amounts of p-toluenesulfonic acid in toluene under reflux for esterification reactions .

- Analytical Validation: Pair GC-MS with internal standards (e.g., deuterated analogs) to quantify trace impurities .

- Data Reproducibility: Document solvent lot numbers and humidity levels during crystallization to mitigate batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。